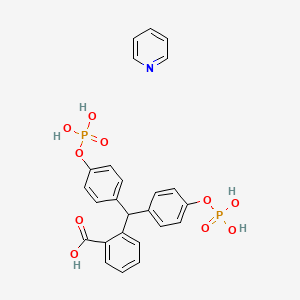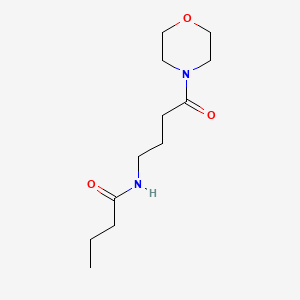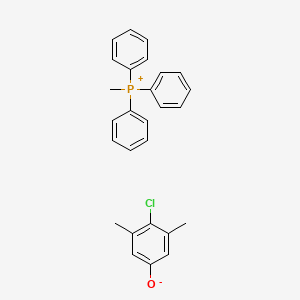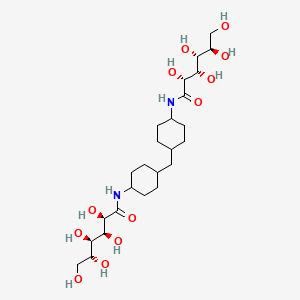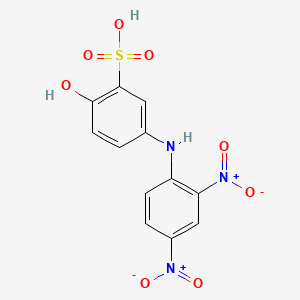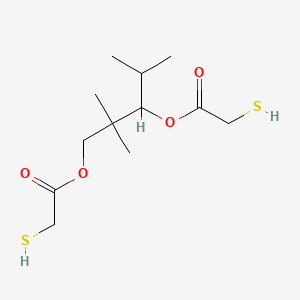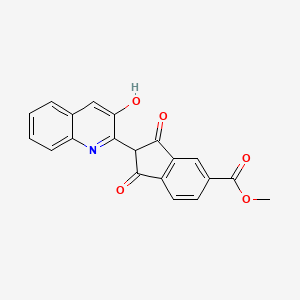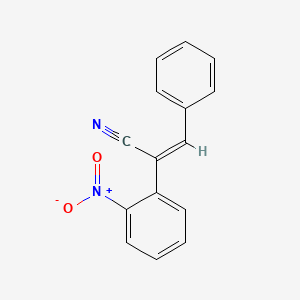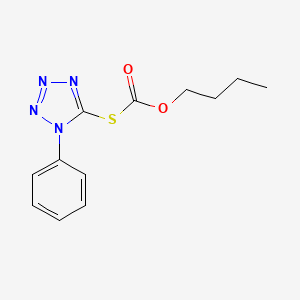
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate: is a chemical compound with the molecular formula C12H14N4O2S. It is known for its unique structure, which includes a tetrazole ring and a thiocarbonate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-phenyl-1H-tetrazole-5-thiol and butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Base catalysts such as triethylamine or pyridine are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonate group to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Substitution: Formation of substituted thiocarbonates with various nucleophiles.
Wissenschaftliche Forschungsanwendungen
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It may modulate various biochemical pathways, including those involved in oxidative stress, signal transduction, and cellular metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Butyl-1H-tetrazol-5-amine
- S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
Comparison
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate is unique due to its specific combination of a butyl group, a tetrazole ring, and a thiocarbonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. In comparison, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Eigenschaften
CAS-Nummer |
38593-84-9 |
|---|---|
Molekularformel |
C12H14N4O2S |
Molekulargewicht |
278.33 g/mol |
IUPAC-Name |
butyl (1-phenyltetrazol-5-yl)sulfanylformate |
InChI |
InChI=1S/C12H14N4O2S/c1-2-3-9-18-12(17)19-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI-Schlüssel |
ZFQUQWYGBQONND-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(=O)SC1=NN=NN1C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


